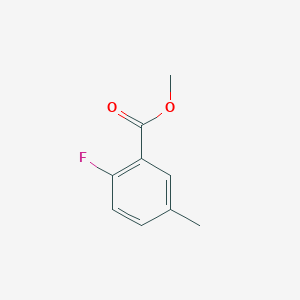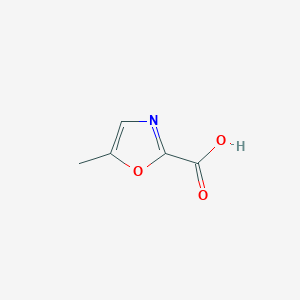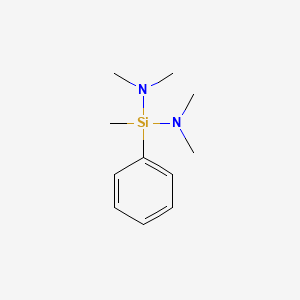
7-氟-1H-吲唑-3-醇
描述
7-Fluoro-1H-indazol-3-ol is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a fluorine atom at the 7th position and a hydroxyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound.
科学研究应用
7-Fluoro-1H-indazol-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用机制
Target of Action
Indazole derivatives, which include 7-fluoro-1h-indazol-3-ol, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, suggesting that they may act by inhibiting certain enzymes
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives, it is likely that 7-fluoro-1h-indazol-3-ol affects multiple pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2, tumor necrosis factor-alpha, and matrix metalloproteinase-13, suggesting that they may affect inflammatory pathways .
Result of Action
Given the broad range of biological activities exhibited by indazole derivatives, it is likely that 7-fluoro-1h-indazol-3-ol has multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
Indazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For example, certain indazole derivatives have been identified as potent and highly selective inhibitors of specific kinases .
Cellular Effects
Indazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some indazole derivatives have been found to inhibit cell growth in certain cancer cell lines .
Molecular Mechanism
Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a purity of 97% and is typically stored at room temperature .
Metabolic Pathways
Indazole derivatives have been found to interact with various enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1H-indazol-3-ol can be achieved through various methods, including:
-
Transition Metal-Catalyzed Reactions: : One common method involves the use of copper (II) acetate as a catalyst. For example, 2-(methylamino)benzonitrile can be reacted with an organometallic reagent to form an N-H ketimine species, which is then subjected to copper (II) acetate-catalyzed reaction in dimethyl sulfoxide under an oxygen atmosphere to form the N-N bond, yielding 1H-indazoles .
-
Reductive Cyclization Reactions: : Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring through consecutive formation of C-N and N-N bonds without the need for a catalyst or solvent .
Industrial Production Methods
Industrial production methods for 7-Fluoro-1H-indazol-3-ol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
7-Fluoro-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of the fluorine atom can result in various substituted indazoles.
相似化合物的比较
Similar Compounds
1H-indazole: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties and biological activities.
7-Chloro-1H-indazol-3-ol: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
1H-indazole-3-ol: Lacks the fluorine atom, affecting its overall chemical behavior and applications.
Uniqueness
7-Fluoro-1H-indazol-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties such as increased lipophilicity and enhanced binding interactions with biological targets. These features make it a valuable compound in medicinal chemistry and other scientific research fields.
属性
IUPAC Name |
7-fluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFVAAYQGCHRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646617 | |
| Record name | 7-Fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-29-9 | |
| Record name | 7-Fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



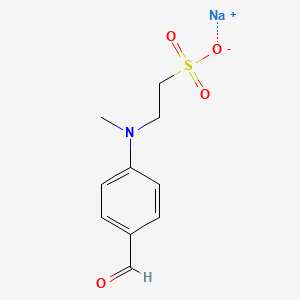
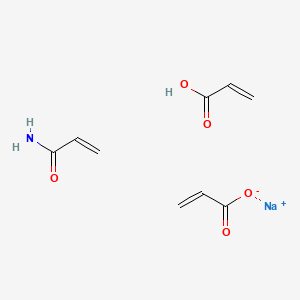
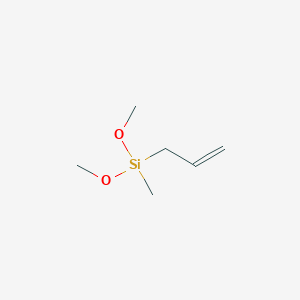
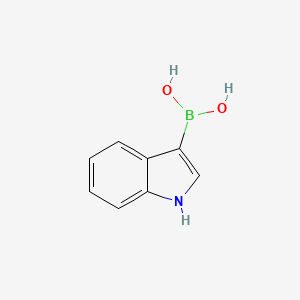
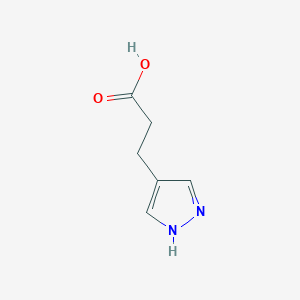
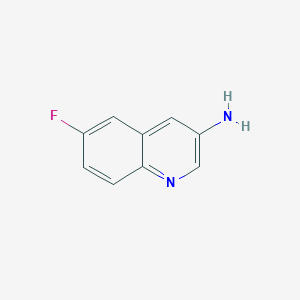

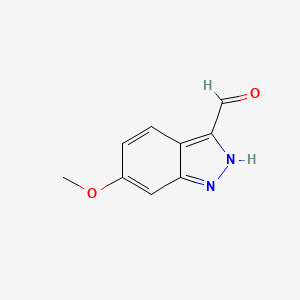
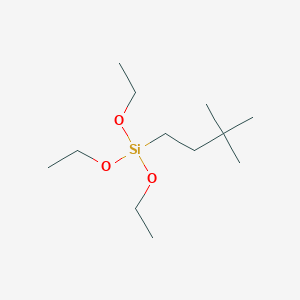
![4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1593064.png)
